molecular formula C16H10ClN B1346939 11H-Benzo(a)carbazole, 2-chloro- CAS No. 21064-31-3

11H-Benzo(a)carbazole, 2-chloro-

Cat. No. B1346939
CAS RN: 21064-31-3
M. Wt: 251.71 g/mol
InChI Key: XMYCRZMAQSWRMO-UHFFFAOYSA-N
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Description

11H-Benzo(a)carbazole, 2-chloro- is a chemical compound with the molecular formula C16H10ClN and a molecular weight of 251.71 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 11H-Benzo(a)carbazole, 2-chloro- can be represented by the SMILES string C12=CC=CC=C1C3=C (C (C=CC=C4)=C4C=C3)N2 . The InChI representation is 1S/C16H11N/c1-2-6-12-11 (5-1)9-10-14-13-7-3-4-8-15 (13)17-16 (12)14/h1-10,17H .

Scientific Research Applications

Photocyclisation Synthesis

2-Chloro-11H-benzo[a]carbazole and its derivatives can be synthesized through photocyclisation of styrylindoles. This process produces 1-, 2-, 3-, and 4-methyl derivatives of 11H-benzo[a]carbazole, which can be distinguished by the chemical shifts of the methyl protons. A convenient route to 3-styrylindoles, which are critical for this synthesis, is also described in the research (Carruthers & Evans, 1974).

Copper-Catalyzed Synthesis

A copper-catalyzed method for the synthesis of 11H-benzo[a]carbazoles has been developed. This efficient protocol uses substituted 2-(2-bromophenyl)-1H-indoles and ketones as starting materials, utilizing an inexpensive catalyst system to achieve moderate to excellent yields of 11H-benzo[a]carbazoles (Xie, Ling, & Fu, 2012).

Antitumor Activity

A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives were synthesized and evaluated for their antitumor activity against human cancer cell lines A549 and HCT-116. Most compounds showed potent antitumor activities, with some displaying remarkable in vitro and in vivo anticancer activity comparable to known antitumor agents (Wang et al., 2011).

Amino Acid Analysis

A pre-column derivatization method using a labeling reagent 2-(11H-benzo[a]-carbazol-11-yl) ethyl chloroformate (BCEC-Cl) was developed for sensitive determination of amines by high-performance liquid chromatography with fluorescence detection. This method enables efficient and stable labeling of amines, useful for amino acid analysis (You et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

Soluble host materials containing benzocarbazole and triphenyltriazine moieties, including 11-[3-(4,6-diphenyl-[1,3,5]triazin-2-yl)-phenyl]-11H-benzo[a]carbazole, were synthesized for red phosphorescent organic light-emitting diodes (PHOLEDs). These materials, due to their molecular design, show improved solubility in common organic solvents and have been used to achieve high-efficiency soluble PHOLEDs (Suh et al., 2016).

HPLC with Fluorescence Detection

A derivatizing reagent, 2-(11H-benzo[α]-carbazol-11-yl) ethyl chloroformate (BCEC–Cl), was used to improve the analysis of amino acids by HPLC with fluorescence detection. This reagent offers high detection sensitivities, particularly for cystine and tryptophan, which are challenging to determine using traditional labeling reagents (You et al., 2007).

Safety And Hazards

The safety data sheet for 2-chloro-11H-benzo(a)carbazole indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

9-chloro-11H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCRZMAQSWRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175290
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-11H-benzo[a]carbazole

CAS RN

21064-31-3
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
최호춘, 김강윤, 안선희, 문형중 - J Korean Soc Occup Environ Hyg, 2003 - jksoeh.org
This study was performed to confirm an analytical method for polynuclear aromatic hydrocarbons (PAHs) in metalworking fluids (MWFs) which were used in metalworking factories. To …
Number of citations: 2 www.jksoeh.org

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